TGR5 Receptor Agonist

NAFLD/NASH gut-restricted pharmacology gallbladder safety

TGR5 (Takeda G-protein-coupled receptor 5, also known as GPBAR1) is a cell surface bile acid receptor expressed in the liver, intestine, adipose tissue, and gallbladder, where activation regulates GLP-1 secretion, energy expenditure, and glucose homeostasis. TGR5 agonists comprise two principal structural classes: steroidal compounds derived from bile acid scaffolds (e.g., INT-777, INT-767, BAR501) and non-steroidal synthetic molecules (e.g., RDX8940, bis(triazole) analogues, MN6).

Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.2 g/mol
Cat. No. B608892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGR5 Receptor Agonist
Molecular FormulaC18H14Cl2N2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3
InChIKeyIGRCWJPBLWGNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TGR5 Receptor Agonists for Metabolic Research: Procurement Guide to Potency and Selectivity Profiles


TGR5 (Takeda G-protein-coupled receptor 5, also known as GPBAR1) is a cell surface bile acid receptor expressed in the liver, intestine, adipose tissue, and gallbladder, where activation regulates GLP-1 secretion, energy expenditure, and glucose homeostasis [1]. TGR5 agonists comprise two principal structural classes: steroidal compounds derived from bile acid scaffolds (e.g., INT-777, INT-767, BAR501) and non-steroidal synthetic molecules (e.g., RDX8940, bis(triazole) analogues, MN6) [2]. Selection among available agonists for research procurement requires careful evaluation of quantitative differences in potency, species selectivity, FXR cross-reactivity, and gallbladder-related tolerability—parameters that vary substantially across compounds and cannot be inferred from in-class membership alone [3].

Why TGR5 Agonist Substitution Risks Experimental Invalidation: Species Divergence and FXR Cross-Reactivity


Substituting one TGR5 agonist for another without quantitative validation introduces confounding variables that can invalidate experimental outcomes. Species divergence in TGR5 activation is a primary concern: compounds such as XYT528B exhibit nanomolar potency at human and canine receptors but micromolar potency at the mouse receptor, rendering them essentially inactive in standard murine models [1]. Similarly, compound 11d produces negligible glucose-lowering in wild-type mice yet demonstrates efficacy only in humanized TGR5H88Y mutant mice [2]. FXR cross-reactivity represents a second critical differentiator: dual agonists (e.g., INT-767, BAR502) activate both TGR5 and FXR pathways simultaneously, whereas selective agonists (e.g., INT-777, RDX8940, A1/A10 allosteric modulators) permit pathway isolation [3]. Additionally, systemic TGR5 activation consistently induces gallbladder filling—a class-associated liability that gut-restricted agonists (RDX8940, compound 22-Na) are explicitly engineered to mitigate [4]. These three dimensions—species specificity, FXR selectivity, and gallbladder tolerability—render direct compound interchange invalid without experimental revalidation.

TGR5 Agonist Procurement: Quantitative Head-to-Head and Cross-Study Comparator Evidence


RDX8940: Gut-Restricted TGR5 Agonist That Spares Gallbladder Emptying Versus Systemic Comparators

RDX8940 is a minimally systemic oral TGR5 agonist that, unlike systemic TGR5 agonists such as compound 18, does not inhibit gallbladder emptying in mice at efficacious doses [1]. In a Western diet-fed mouse model of NAFLD, RDX8940 improved hepatic steatosis and insulin sensitivity while demonstrating that gallbladder filling—a class-associated effect of systemic TGR5 activation—was absent with RDX8940 treatment, in contrast to the gallbladder filling observed with systemic agonist compound 18 [1][2].

NAFLD/NASH gut-restricted pharmacology gallbladder safety

XYT528B vs. Compound 11d: Species-Specific Potency Dictates In Vivo Model Selection

XYT528B exhibits nanomolar potency at human and canine TGR5 receptors but only micromolar potency at the mouse receptor, with almost no in vivo activity in mouse models [1]. Compound 11d shows similar species divergence: inactive at FXR (demonstrating high TGR5 selectivity) but produces negligible glucose-lowering in wild-type mice while restoring glucose-lowering efficacy in humanized TGR5H88Y mutant mice [2]. In contrast, MN6 potently activates both human and mouse TGR5 with comparable EC50 values of 15.9 nM and 17.9 nM, respectively, enabling direct translation from murine studies [3].

species selectivity betulinic acid derivatives humanized mouse models

INT-767 Dual FXR/TGR5 Agonism vs. INT-777 Selective TGR5 Agonism: Pathway-Specific Procurement Decision

INT-767 is a dual FXR/TGR5 agonist with mean EC50 of 30 nM at FXR (AlphaScreen assay) and 630 nM at TGR5 (TR-FRET), representing a 21-fold potency preference for FXR over TGR5 [1]. In contrast, INT-777 (S-EMCA) is a selective TGR5 agonist with EC50 of 0.82 μM at TGR5 and no reported FXR activity at comparable concentrations, enabling isolated TGR5 pathway interrogation [2]. BAR502 provides an alternative dual agonist profile with EC50 of 2 μM at FXR and 0.4 μM at TGR5, demonstrating a 5-fold potency preference for TGR5 over FXR—the inverse selectivity ratio of INT-767 [3].

FXR selectivity dual agonism metabolic disease bile acid receptors

BAR501: Reduced TGR5 Potency (EC50 17.2 μM) Defines Utility as Negative Control or Low-Potency Probe

BAR501, a UDCA-derived non-bile acid steroidal TGR5 ligand, exhibits an EC50 of 17.2 μM in luciferase reporter assays using HEK-293T cells transfected with TGR5 [1]. This potency is approximately 17-fold lower than INT-777 (EC50 0.82-1.0 μM in comparable assays) and 27-fold lower than BAR502 at TGR5 (EC50 0.4 μM) [2]. Despite low in vitro potency, BAR501 demonstrates in vivo efficacy in NASH and cholestasis models following prolonged treatment (9 weeks), reversing insulin resistance and improving liver histology in a TGR5-dependent manner [1].

UDCA derivative low-potency agonist control compound

Bis(triazole) 7i vs. Non-Steroidal Allosteric Agonists A1/A10: Distinct Activation Mechanisms with Divergent Selectivity Profiles

Bis(triazole) analogue 7i is an orthosteric TGR5 agonist with EC50 = 571 ± 89 nM at human TGR5 and no detectable activity at eight other GPCRs, demonstrating high receptor selectivity [1]. In contrast, lactone A1 and lactam A10 are non-steroidal allosteric TGR5 agonists that exhibit 48-fold and 24-fold higher potency than cholic acid, respectively, and positively modulate LCA activity—a defining characteristic of allosteric mechanism [2]. Notably, A1 and A10 demonstrate higher selectivity for cAMP formation compared to β-arrestin2 recruitment, indicating biased signaling, whereas 7i's signaling bias profile is not characterized [2].

non-steroidal agonists allosteric modulation β-arrestin bias structure-activity relationship

TGR5 Agonist Application Scenarios: Compound Selection Matched to Experimental Objectives


NAFLD/NASH Efficacy Studies Requiring Absence of Gallbladder Confounding

For investigators evaluating hepatic steatosis, insulin sensitivity, or liver histology in murine NAFLD/NASH models, RDX8940 is the preferred TGR5 agonist because it demonstrates in vivo metabolic efficacy without the gallbladder filling effect that confounds interpretation of systemic TGR5 agonists like compound 18. RDX8940's gut-restricted design enables evaluation of TGR5-mediated metabolic benefits in isolation from gallbladder-related alterations [1]. Procurement of RDX8940 over systemic alternatives eliminates a known translational liability that has historically impeded TGR5-targeted drug development [2].

Mechanistic Studies Requiring Isolated TGR5 Pathway Activation Without FXR Crosstalk

When the experimental objective is to isolate TGR5-specific signaling without concurrent FXR activation, INT-777 (EC50 = 0.82 μM at TGR5; FXR-inactive) should be procured over dual agonists such as INT-767 (FXR EC50 = 30 nM; TGR5 EC50 = 630 nM) or BAR502 (FXR EC50 = 2 μM; TGR5 EC50 = 0.4 μM). Use of dual agonists in studies intended to attribute effects solely to TGR5 introduces FXR-mediated confounding due to the overlapping downstream pathways of these bile acid receptors [1]. INT-777's established selectivity profile has been validated across multiple assay systems, making it the standard selective TGR5 probe for pathway-isolation experiments [2].

Species-Specific Pharmacology Studies or Humanized Mouse Model Validation

For investigations examining species divergence in TGR5 pharmacology or validating humanized TGR5H88Y mouse models, XYT528B and compound 11d serve as critical tool compounds due to their pronounced species selectivity. XYT528B exhibits nanomolar potency at human/canine receptors but micromolar potency at mouse TGR5, while compound 11d shows negligible glucose-lowering in wild-type mice with restored efficacy in TGR5H88Y mice [1]. In contrast, when species-concordant potency is required (e.g., direct translation from mouse to human predictions), MN6 (human EC50 = 15.9 nM; mouse EC50 = 17.9 nM) provides near-identical activation across species [2]. Procurement must align the compound's species profile with the intended experimental model to avoid false-negative results.

Signaling Bias and Allosteric Mechanism Dissection

For studies aimed at dissecting TGR5 signaling bias (cAMP vs. β-arrestin) or investigating allosteric modulation, lactone A1 and lactam A10 are the appropriate procurement choices. These non-steroidal allosteric agonists demonstrate 48-fold and 24-fold higher potency than cholic acid, respectively, exhibit selectivity for cAMP formation over β-arrestin2 recruitment (biased signaling), positively modulate LCA activity, and show no FXR activation [1]. Orthosteric agonists like bis(triazole) 7i (EC50 = 571 ± 89 nM) provide a comparator for evaluating mechanism-dependent differences in downstream signaling outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for TGR5 Receptor Agonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.